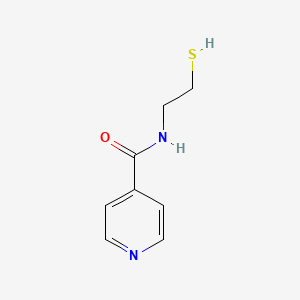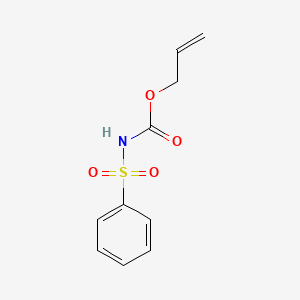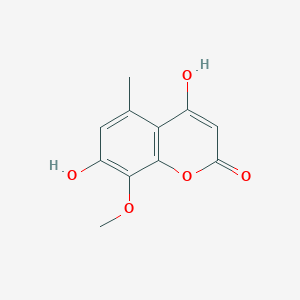
4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic compounds with methoxy and methyl substituents. The reaction typically requires the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of 4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dihydroxy-2H-1-benzopyran-2-one: Lacks the methoxy and methyl groups.
5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but lacks the methoxy group.
7,8-Dihydroxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with hydroxyl groups at different positions.
Uniqueness
4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its antioxidant and anti-inflammatory properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
63542-42-7 |
|---|---|
Molekularformel |
C11H10O5 |
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
4,7-dihydroxy-8-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C11H10O5/c1-5-3-7(13)10(15-2)11-9(5)6(12)4-8(14)16-11/h3-4,12-13H,1-2H3 |
InChI-Schlüssel |
WLMNGVUCESYYKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


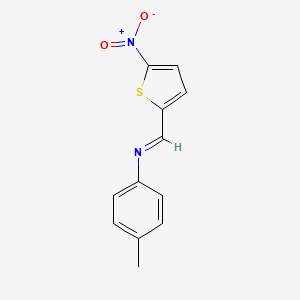
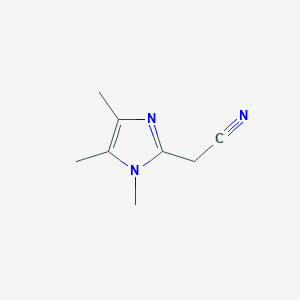



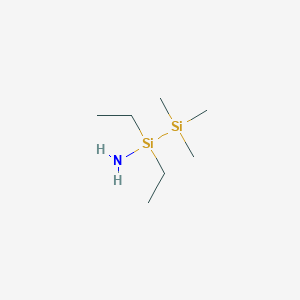
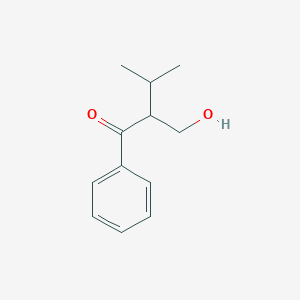

![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)

![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
